molecular formula C9H10N2O2 B1358678 (6-Methoxy-1H-indazol-3-yl)methanol CAS No. 518990-05-1

(6-Methoxy-1H-indazol-3-yl)methanol

Cat. No. B1358678
M. Wt: 178.19 g/mol
InChI Key: JKCMKIQPUNIMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Methoxy-1H-indazol-3-yl)methanol” is a chemical compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.19 . This compound is an off-white solid .


Molecular Structure Analysis

The InChI code for “(6-Methoxy-1H-indazol-3-yl)methanol” is 1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-4,12H,5H2,1H3,(H,10,11) . This indicates that the compound contains a methoxy group (-OCH3) and a methanol group (-CH2OH) attached to an indazole ring.


Physical And Chemical Properties Analysis

“(6-Methoxy-1H-indazol-3-yl)methanol” is an off-white solid . It has a molecular weight of 178.19 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel benzofuran-based 1,2,3-triazoles, including compounds with a structural resemblance to (6-Methoxy-1H-indazol-3-yl)methanol, were synthesized using a click chemistry approach. These compounds demonstrated significant antimicrobial activity against a range of microbial species (Sunitha et al., 2017).

Catalytic Applications

A molybdenum(VI) complex with a thiazole-hydrazone ligand, involving a structural moiety related to (6-Methoxy-1H-indazol-3-yl)methanol, was encapsulated in zeolite Y. This material served as a catalyst for the oxidation of primary alcohols and hydrocarbons, showing high catalytic activity, stability, and recyclability (Ghorbanloo & Maleki Alamooti, 2017).

Potential in PET Imaging

(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a molecule structurally related to (6-Methoxy-1H-indazol-3-yl)methanol, was identified as a potent and selective inhibitor of PIM1 kinase. It was synthesized as a potential PET probe for imaging of the enzyme PIM1, indicating its applications in medical imaging and diagnostics (Gao et al., 2013).

Surface Site Probing

Methanol, including molecules similar to (6-Methoxy-1H-indazol-3-yl)methanol, was used to probe the nature of surface sites of ceria nanocrystals. This study provided insights into the surface chemistry of metal oxide catalysts, particularly in the context of methanol adsorption and desorption (Wu et al., 2012).

Biological Activity

Antitubercular Activity

Compounds structurally similar to (6-Methoxy-1H-indazol-3-yl)methanol, like new quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, were synthesized and evaluated for their in vitro antimycobacterial activity against various Mycobacterium strains. Several of these compounds were found to be active against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Thomas et al., 2011).

Future Directions

The future directions for research on “(6-Methoxy-1H-indazol-3-yl)methanol” and related compounds could include further exploration of their synthesis, chemical reactivity, and biological activity. Given the wide range of biological activities exhibited by indazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

(6-methoxy-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCMKIQPUNIMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625981
Record name (6-Methoxy-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxy-1H-indazol-3-yl)methanol

CAS RN

518990-05-1
Record name (6-Methoxy-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxy-1H-indazol-3-yl)methanol
Reactant of Route 2
(6-Methoxy-1H-indazol-3-yl)methanol
Reactant of Route 3
(6-Methoxy-1H-indazol-3-yl)methanol
Reactant of Route 4
(6-Methoxy-1H-indazol-3-yl)methanol
Reactant of Route 5
(6-Methoxy-1H-indazol-3-yl)methanol
Reactant of Route 6
(6-Methoxy-1H-indazol-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.